5-Methylhexane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylhexane-1,2-diol is an organic compound with the molecular formula C7H16O2 It is a diol, meaning it contains two hydroxyl (-OH) groups The structure consists of a hexane chain with a methyl group attached to the fifth carbon and hydroxyl groups attached to the first and second carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Methylhexane-1,2-diol can be synthesized through several methods:
Hydroxylation of Alkenes: One common method involves the hydroxylation of alkenes.
Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation processes using catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylhexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diol into alkanes or other reduced forms.
Common Reagents and Conditions:
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
5-Methylhexane-1,2-diol has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 5-Methylhexane-1,2-diol involves its interactions with various molecular targets and pathways:
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Nucleophilic Reactions: The hydroxyl groups can act as nucleophiles, participating in various substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
1,2-Hexanediol: Similar structure but lacks the methyl group on the fifth carbon.
1,2-Octanediol: Longer carbon chain with similar hydroxyl group placement.
2-Methyl-2,4-pentanediol: Different placement of the methyl group and hydroxyl groups.
Uniqueness: 5-Methylhexane-1,2-diol is unique due to the specific placement of the methyl group and hydroxyl groups, which can influence its chemical properties and reactivity compared to other diols .
Eigenschaften
Molekularformel |
C7H16O2 |
---|---|
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
5-methylhexane-1,2-diol |
InChI |
InChI=1S/C7H16O2/c1-6(2)3-4-7(9)5-8/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
PTXXRZSKRORMHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.